
1(4H)-Anthracenone, 5,8-dihydro-9,10-dihydroxy-4,4-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1(4H)-Anthracenone, 5,8-dihydro-9,10-dihydroxy-4,4-dimethyl- is a complex organic compound that belongs to the anthracenone family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1(4H)-Anthracenone, 5,8-dihydro-9,10-dihydroxy-4,4-dimethyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Aldol Condensation: Combining aromatic aldehydes with ketones under basic conditions.
Hydrogenation: Reducing double bonds using hydrogen gas in the presence of a catalyst.
Hydroxylation: Introducing hydroxyl groups using oxidizing agents like osmium tetroxide.
Industrial Production Methods
Industrial production methods might involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography could be employed.
化学反応の分析
Types of Reactions
1(4H)-Anthracenone, 5,8-dihydro-9,10-dihydroxy-4,4-dimethyl- can undergo various chemical reactions, including:
Oxidation: Conversion to quinones using oxidizing agents like potassium permanganate.
Reduction: Formation of dihydro derivatives using reducing agents like sodium borohydride.
Substitution: Introduction of functional groups via electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the production of organic electronic materials and dyes.
作用機序
The mechanism of action of 1(4H)-Anthracenone, 5,8-dihydro-9,10-dihydroxy-4,4-dimethyl- involves its interaction with molecular targets and pathways. This could include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Signal Transduction: Modulating cellular signaling pathways.
DNA Interaction: Intercalating into DNA and affecting gene expression.
類似化合物との比較
Similar Compounds
Anthracenone: A simpler analog with similar aromatic properties.
Dihydroxyanthracene: Contains hydroxyl groups but lacks the ketone functionality.
Dimethylanthracene: Features methyl groups but may differ in reactivity.
Uniqueness
1(4H)-Anthracenone, 5,8-dihydro-9,10-dihydroxy-4,4-dimethyl- is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties.
特性
CAS番号 |
151051-89-7 |
|---|---|
分子式 |
C16H16O3 |
分子量 |
256.30 g/mol |
IUPAC名 |
9,10-dihydroxy-4,4-dimethyl-5,8-dihydroanthracen-1-one |
InChI |
InChI=1S/C16H16O3/c1-16(2)8-7-11(17)12-13(16)15(19)10-6-4-3-5-9(10)14(12)18/h3-4,7-8,18-19H,5-6H2,1-2H3 |
InChIキー |
MFMOCIWZFSTGAR-UHFFFAOYSA-N |
正規SMILES |
CC1(C=CC(=O)C2=C(C3=C(CC=CC3)C(=C21)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[(E)-(2,4-Dimethylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12555749.png)
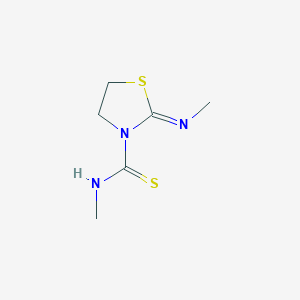

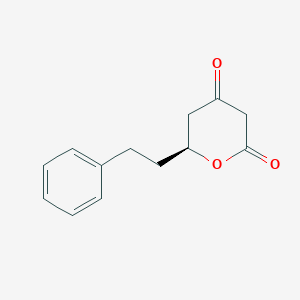

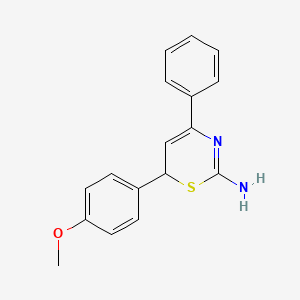
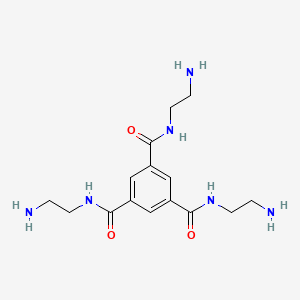

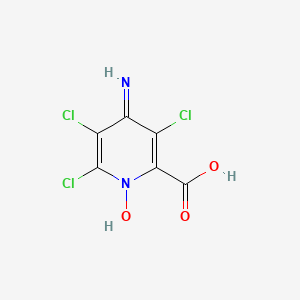
![4-(2,2-Dimethylpropyl)-2-[(trimethylsilyl)oxy]quinoline](/img/structure/B12555822.png)
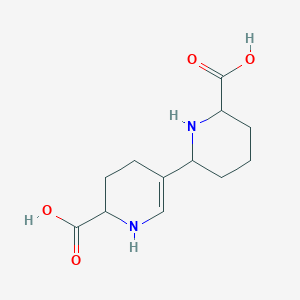
![4,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,3-diol](/img/structure/B12555829.png)
